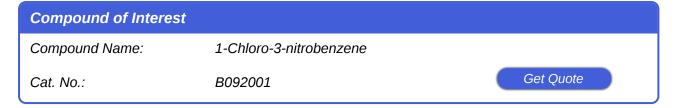


Spectroscopic Analysis of 1-Chloro-3nitrobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-chloro-3-nitrobenzene**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for **1-chloro-3-nitrobenzene**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-chloro-3-nitrobenzene** exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	8.215 - 8.232	Doublet of doublets	J = 2.02 - 2.14
H-4	8.128 - 8.13	Triplet	
H-5	7.674 - 7.678	Triplet	J = 8.04 - 8.29
H-6	7.496 - 7.530	Doublet of doublets	

Note: Data compiled from various sources, and slight variations in chemical shifts may be observed depending on the solvent and instrument frequency.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1 (C-CI)	135.2
C-2 (C-H)	124.7
C-3 (C-NO ₂)	148.6
C-4 (C-H)	121.2
C-5 (C-H)	130.3
C-6 (C-H)	133.2

Note: Data may vary slightly based on experimental conditions.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of **1-chloro-3-nitrobenzene** is as follows:

 Sample Preparation: Dissolve approximately 10-50 mg of 1-chloro-3-nitrobenzene in about 0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.



- Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1]
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[4]
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The following table lists the characteristic IR absorption bands for **1-chloro-3-nitrobenzene**.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H stretch	Medium
1580 - 1560	Aromatic C=C stretch	Medium
1530 - 1515	Asymmetric NO ₂ stretch	Strong
1355 - 1345	Symmetric NO ₂ stretch	Strong
880 - 860	C-N stretch	Medium
810 - 750	C-H out-of-plane bend	Strong
740 - 720	C-Cl stretch	Strong

Note: Peak positions can vary slightly depending on the sample preparation method.[5][6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid compound like **1-chloro-3-nitrobenzene** is the KBr pellet technique:

- Sample Preparation:
 - Thoroughly grind a small amount of **1-chloro-3-nitrobenzene** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the resulting fine powder into a pellet press.
 - Apply high pressure to form a thin, transparent KBr pellet.[7]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
 - A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **1-chloro-3-nitrobenzene** shows several characteristic fragments.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Fragment Ion
157	100	[M] ⁺ (Molecular Ion)
111	99.9	[M - NO ₂]+
75	91.2	[C ₆ H ₃]+
99	47.0	[M - NO ₂ - Cl] ⁺
30	52.0	[NO] ⁺

Note: The molecular ion peak at m/z 157 corresponds to the nominal mass of **1-chloro-3-nitrobenzene** (C₆H₄ClNO₂). The presence of the chlorine isotope (³⁷Cl) will result in a smaller M+2 peak at m/z 159.[3][8]

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows:

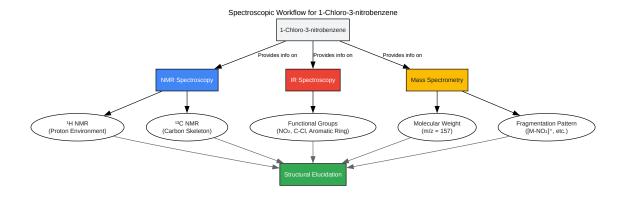
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



• Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interrelationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information to elucidate the structure of **1-chloro-3-nitrobenzene**. NMR spectroscopy details the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (nitro and chloro groups, aromatic ring), and mass spectrometry determines the molecular weight and fragmentation pattern.



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Caption: Workflow of Spectroscopic Analysis for **1-Chloro-3-nitrobenzene**.



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